molecular formula C11H12N2O B1331940 1-Isopropyl-1H-benzimidazole-2-carbaldehyde CAS No. 339547-40-9

1-Isopropyl-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1331940
CAS No.: 339547-40-9
M. Wt: 188.23 g/mol
InChI Key: GHWMKMLXYMLFPR-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H12N2O. It is a derivative of benzimidazole, featuring an isopropyl group at the first position and an aldehyde group at the second position.

Properties

IUPAC Name

1-propan-2-ylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWMKMLXYMLFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360074
Record name 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339547-40-9
Record name 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Common Synthetic Routes

Detailed Preparation Methods of this compound

Stepwise Synthesis Approach

A representative preparation method involves the following steps:

Step Description Reagents/Conditions Notes
1 Formation of benzimidazole core Reaction of o-phenylenediamine with an aldehyde or acid derivative under acidic or neutral conditions Typically performed in solvents like methanol, ethanol, or acetic acid at room temperature to reflux
2 N-alkylation with isopropyl group Alkylation using isopropyl halides or isopropylating agents in the presence of a base (e.g., potassium carbonate) Solvents such as methanol, ethanol, or acetonitrile; temperature range 23–55°C
3 Introduction of aldehyde at 2-position Oxidation or formylation reactions, often via Vilsmeier-Haack or related formylation methods Controlled temperature (40–55°C) to avoid side reactions

Specific Method from Patent Literature

According to a 2014 patent on benzimidazole derivatives preparation:

  • The method uses low-cost starting materials and avoids dangerous reagents.
  • The reaction involves a Stobbe condensation step with bases such as potassium tert-butoxide or sodium ethoxide.
  • Solvents include methanol, ethanol, acetonitrile, or methylene chloride.
  • Reaction temperatures are maintained between 40°C and 55°C.
  • The molar ratio of reactants is optimized (e.g., 1:0.93) for maximum yield.
  • The final product is isolated by filtration and vacuum drying without complex purification.

This method is advantageous for large-scale production due to its simplicity and high yield.

Alternative Synthetic Routes

Other literature reports include:

  • Cyclization of substituted o-phenylenediamines with trichloroacetimidates in acetic acid, followed by basification and extraction to yield benzimidazole derivatives.
  • Use of isothiocyanate intermediates and benzene-1,2-diamines followed by intramolecular cyclization mediated by carbodiimides for benzimidazole ring formation.
  • Protection and deprotection strategies to introduce substituents selectively on the benzimidazole ring.

Reaction Conditions and Optimization

Parameter Preferred Range/Conditions Impact on Yield and Purity
Base Potassium tert-butoxide, sodium ethoxide, potassium carbonate Facilitates condensation and alkylation; choice affects reaction rate and selectivity
Solvent Methanol, ethanol, acetonitrile, methylene chloride, water mixtures Solvent polarity influences solubility and reaction kinetics
Temperature 23°C to 55°C (often 40–45°C for reflux) Higher temperatures increase reaction rate but may cause side reactions
Molar Ratio Reactant ratios from 1:0.5 to 1:4, optimized at ~1:0.93 Ensures complete conversion and minimizes by-products
Reaction Time Several hours to overnight stirring Sufficient time needed for complete cyclization and substitution

Research Findings on Yield and Scalability

  • The patented method reports excellent yields (often >70%) without requiring additional separation steps, making it suitable for industrial scale.
  • Avoidance of hazardous reagents and mild reaction conditions improve safety and environmental profile.
  • The product purity is high enough for direct use as an intermediate in pharmaceutical synthesis.
  • NMR characterization confirms the structure and substitution pattern of the final compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Yield Notes
Stobbe condensation + N-alkylation o-Phenylenediamine derivatives, aldehydes Potassium tert-butoxide, isopropyl halide Methanol, ethanol, acetonitrile 40–55°C >70% Scalable, safe, no complex purification
Cyclization with trichloroacetimidate Substituted o-phenylenediamine Methyl 2,2,2-trichloroacetimidate Acetic acid Room temp to 4 hr stirring ~56% Moderate yield, requires extraction
Isothiocyanate coupling and cyclization Benzene-1,2-diamines, isothiocyanates Carbodiimide (DIC) Various organic solvents Room temp to reflux Variable Complex multi-step synthesis

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial and Anticancer Activities

The benzimidazole core is well-known for its presence in many FDA-approved drugs, suggesting that derivatives of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde may exhibit similar therapeutic properties. Research has shown that compounds derived from benzimidazole can demonstrate significant antimicrobial and anticancer activities. For instance, studies have indicated that certain derivatives exhibit potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

Table 1: Biological Activity of Benzimidazole Derivatives

CompoundActivity TypeTarget Cell LineIC50 Value (µM)
2gAntiproliferativeMDA-MB-2318
8lCytotoxicMDA-MB-2313.26
8lAnti-inflammatoryVariousSignificant

Enzyme Inhibition Studies

This compound has been explored as a potential enzyme inhibitor. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. Molecular docking studies suggest that substituted benzimidazoles can effectively bind to enzymes involved in metabolic pathways, indicating potential therapeutic targets for drug development .

Synthesis of Novel Compounds

The compound serves as an important building block for synthesizing more complex heterocyclic compounds. Its reactive aldehyde group allows for various organic transformations, enabling researchers to create polymers or other functional materials. This versatility makes it valuable in the development of advanced materials with specific electronic or optical properties.

Table 2: Synthetic Applications of this compound

Reaction TypeProduct ExampleApplication Area
Oxidation1-Isopropyl-1H-benzimidazole-2-carboxylic acidOrganic Synthesis
Reduction1-Isopropyl-1H-benzimidazole-2-methanolOrganic Synthesis
SubstitutionN-Alkylated benzimidazole derivativesMedicinal Chemistry

Material Science

In material science, the compound's ability to form polymers through its aldehyde functionality opens avenues for creating materials with tailored properties. Research is ongoing to explore its self-assembly characteristics and its potential use in developing advanced materials suitable for electronics or optics .

Case Study 1: Antiproliferative Activity

A study synthesized a series of N-alkylated benzimidazole derivatives and evaluated their antiproliferative activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, highlighting the potential of benzimidazole derivatives as anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of synthesized benzimidazole derivatives against cyclooxygenase enzymes (COX). The study reported remarkable inhibition rates compared to standard drugs, suggesting that these compounds could be developed into effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde is unique due to the presence of both an isopropyl group and an aldehyde group on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

1-Isopropyl-1H-benzimidazole-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a benzimidazole ring with an isopropyl group and an aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C12H14N2O
  • Molecular Weight : Approximately 188.23 g/mol
  • Functional Groups : Benzimidazole ring, isopropyl group, aldehyde group

The presence of these functional groups contributes to the compound's reactivity and biological activity, making it a valuable candidate for further research.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily due to its structural features. Some key activities include:

Antimicrobial Activity

This compound and its derivatives have been studied for their antimicrobial properties. The benzimidazole core is prevalent in many FDA-approved drugs, suggesting a strong potential for similar applications.

In one study, derivatives of benzimidazole were tested against various bacterial strains, showing significant inhibitory effects:

  • Minimum Inhibitory Concentration (MIC) values demonstrated effectiveness against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) .

Antiproliferative Activity

The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies indicated significant antiproliferative effects against the MDA-MB-231 breast cancer cell line, with some derivatives exhibiting IC50 values as low as 3.2 μM .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially inhibiting key enzymes involved in metabolic pathways.
  • Receptor Binding : Molecular docking studies suggest that the compound can effectively bind to various receptors, indicating potential as a therapeutic agent .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant antibacterial activity with MIC values ranging from 4 to 8 μg/mL against MRSA strains .
Antiproliferative Activity Showed IC50 values of 3.2 μM against MDA-MB-231 cells; derivatives exhibited enhanced activity compared to the parent compound .
Molecular Docking Indicated strong binding affinity to target enzymes and receptors, supporting its role as a potential drug candidate .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that create the benzimidazole framework followed by the introduction of the aldehyde group. This compound can serve as a precursor for synthesizing various bioactive molecules.

Synthetic Route Overview

  • Formation of the benzimidazole core through condensation reactions.
  • Introduction of the isopropyl group via alkylation methods.
  • Functionalization to yield the aldehyde group through oxidation reactions.

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB permeability, and CYP450 interactions. Key parameters include LogP (~2.5) and topological polar surface area (TPSA ~50 Ų) .
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., tubulin) using GROMACS .

Key Research Challenges

  • Stereochemical Control : The isopropyl group may introduce steric hindrance, complicating asymmetric synthesis. Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) could be explored .
  • Data Reproducibility : Variations in reported yields (e.g., 70–94% ) highlight the need for standardized protocols (e.g., controlled humidity, reagent purity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.